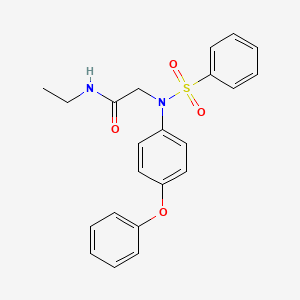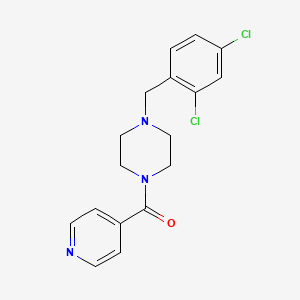![molecular formula C15H23N3O3S B4671765 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4671765.png)
2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide
描述
2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide, also known as MS-275, is a synthetic compound that has gained significant attention in the scientific community due to its potential as an anti-cancer agent. MS-275 is a class I selective histone deacetylase (HDAC) inhibitor, which means it has the ability to modify gene expression by altering the acetylation status of histone proteins. In
科学研究应用
2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast, ovarian, and lung cancer cells. 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide works by inducing cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. In addition to its anti-cancer properties, 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide has also been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
作用机制
2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. By inhibiting HDAC activity, 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide increases the acetylation status of histone proteins, which leads to changes in gene expression. Specifically, 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide targets class I HDAC enzymes, which are overexpressed in many cancer cells.
Biochemical and Physiological Effects:
2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide induces cell cycle arrest and apoptosis, which leads to the death of cancer cells. 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide also inhibits the growth and invasion of cancer cells by downregulating the expression of genes involved in cell proliferation and migration. In addition, 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, which makes it a reliable tool for researchers. In addition, 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide has a high degree of selectivity for class I HDAC enzymes, which reduces the risk of off-target effects. However, 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide has a relatively short half-life, which can limit its effectiveness in some applications.
未来方向
There are several future directions for research on 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide. One area of interest is the development of more potent and selective HDAC inhibitors. Another area of interest is the use of 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide in combination with other anti-cancer agents to enhance its effectiveness. Additionally, there is growing interest in the potential of 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide for treating neurodegenerative diseases, and further research in this area is needed. Finally, there is a need for more studies to investigate the long-term effects of 2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide, particularly in terms of its potential for inducing epigenetic changes.
属性
IUPAC Name |
2-(4-methylsulfonylpiperazin-1-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-22(20,21)18-11-9-17(10-12-18)13-15(19)16-8-7-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBFBCXQKXJYDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,3-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4671683.png)
![ethyl 1-ethyl-2-oxo-4-phenyl-6-({[4-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4671693.png)
![1-(4-chlorophenyl)-3-ethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4671699.png)
![2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4671721.png)
![3-(2-fluorophenyl)-N-[2-(methylthio)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4671723.png)

![4-chloro-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-2-hydroxybenzohydrazide](/img/structure/B4671739.png)
![2-amino-N-(4-pyridinylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4671743.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-butoxybenzamide](/img/structure/B4671750.png)
![4-fluoro-N-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B4671752.png)
![3-methyl-4-[(methylsulfonyl)amino]-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4671754.png)
![methyl 13-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B4671773.png)
![5,6-dimethyl-3-phenyl-2-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4671776.png)
